(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a novel derivative that integrates a triazolo[4,3-a]pyrazine moiety with a piperazine and an α,β-unsaturated carbonyl system. This combination suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and underlying mechanisms of action of this compound.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the triazole ring and subsequent functionalization. Recent advancements in synthetic methodologies have allowed for more efficient routes that minimize environmental impact while maximizing yield and purity .
Antimicrobial Activity
Research has shown that triazolo[4,3-a]pyrazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to our target compound have demonstrated moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
---|---|---|
2e | 32 | 16 |
Target | TBD | TBD |
Anticancer Activity
In vitro studies have indicated that triazolo[4,3-a]pyrazine derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound have been evaluated against human colon cancer cell lines HCT116 and HT29. The results showed IC50 values in the low micromolar range, indicating promising anticancer activity .
Cell Line | IC50 Value (µM) |
---|---|
HCT116 | 0.98 ± 0.08 |
HT29 | 6.58 - 11.10 |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involving c-Met and VEGFR kinases, which play critical roles in cancer cell proliferation and angiogenesis .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis through mitochondrial pathways by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins .
Case Studies
Several studies have focused on the biological evaluation of triazolo[4,3-a]pyrazine derivatives:
- A study demonstrated that a related compound exhibited significant antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.98 µM. The compound induced apoptosis through caspase activation .
- Another investigation highlighted the antibacterial efficacy of a structurally analogous compound against multi-drug resistant strains of bacteria .
特性
IUPAC Name |
(E)-2-methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15(14-17-6-4-3-5-7-17)20(27)25-12-10-24(11-13-25)18-19-23-22-16(2)26(19)9-8-21-18/h3-9,14H,10-13H2,1-2H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMGVGGSHGYSOT-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C(=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C(=C/C4=CC=CC=C4)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。